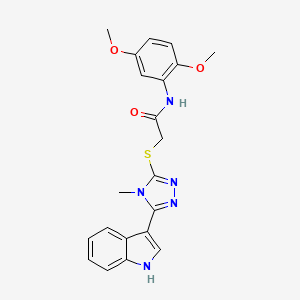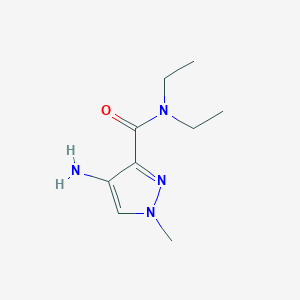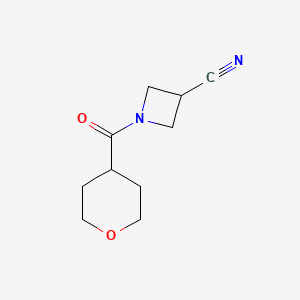![molecular formula C14H20N4 B2857476 2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine CAS No. 851879-16-8](/img/structure/B2857476.png)
2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C14H20N4 . It has a molecular weight of 244.34 . The compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridine synthesis is a well-studied field. A variety of methods have been developed, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .Molecular Structure Analysis
The InChI code for “2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine” is 1S/C13H18N4/c1-11-12(10-16-8-5-14-6-9-16)17-7-3-2-4-13(17)15-11/h2-4,7,14H,5-6,8-10H2,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine compounds exhibit significant activity in various chemical reactions. For instance, they show in vitro anti-TB activity against replicating and non-replicating, multidrug-resistant TB (MDR-TB), and extensively drug-resistant TB (XDR-TB) .Scientific Research Applications
Antimycobacterial and Antituberculosis Applications
Research has highlighted the potential of imidazo[1,2-a]pyridine derivatives in combating mycobacterial infections. Specifically, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, with compounds demonstrating significant safety indices and antimycobacterial activity (Kai Lv et al., 2017; Zhaoyang Wu et al., 2016). These findings open new directions for further structure-activity relationship (SAR) studies and the development of new antitubercular agents.
Anticancer Activity
A variety of imidazo[1,2-a]pyridine derivatives have been evaluated for their anticancer activity. Synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives revealed that certain compounds exhibited good anticancer activity against a range of cancer cell lines (Sandeep Kumar et al., 2013). Additionally, optimization of imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the discovery of compounds with potent inhibitory effects on Aurora kinases and FLT3 kinase, showcasing potential for the treatment of acute myeloid leukemia (AML) (V. Bavetsias et al., 2012).
Antimicrobial and Enzyme Inhibition
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant antimicrobial activity. For instance, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives exhibited excellent antibacterial and antifungal activities compared to standard drugs (R. Rajkumar et al., 2014). Moreover, these compounds have been found to modulate dopamine receptor activity, indicating potential applications in the treatment of neurological disorders (P. Baures et al., 1994).
Broad Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" due to its broad range of applications in medicinal chemistry. It has been involved in the development of compounds with anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and other activities, highlighting its versatility as a scaffold for therapeutic agents (A. Deep et al., 2016).
Future Directions
properties
IUPAC Name |
2,7-dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-11-3-6-18-13(12(2)16-14(18)9-11)10-17-7-4-15-5-8-17/h3,6,9,15H,4-5,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVOQYUSGMSHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)CN3CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2857393.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2857400.png)
![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)

![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2857404.png)

![Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate](/img/structure/B2857410.png)

![3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2857414.png)

![Methyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2857416.png)